molecular formula C33H33FN2Na2O6 B1141699 Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate CAS No. 1276537-18-8

Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

Cat. No.: B1141699
CAS No.: 1276537-18-8
M. Wt: 618.6028632
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Description

Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate (hereafter referred to as Compound A) is a disodium salt derivative of a statin-class molecule. Its structure features a pyrrole core substituted with fluorophenyl, phenylcarbamoyl, and isopropyl groups, along with a heptanoic acid backbone hydroxylated at positions 3 and 3. This compound is structurally analogous to atorvastatin ((3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid) , with the key distinction being the disodium salt form, which enhances solubility and bioavailability .

Properties

IUPAC Name

disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTONRNZYFYCVRP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2Na2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, known by its CAS number 1007871-86-4, is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H27FN3NaO6SC_{22}H_{27}FN_{3}NaO_{6}S, with a molecular weight of approximately 503.52 g/mol. It features multiple functional groups, including hydroxyl groups and a fluorinated phenyl ring, which may contribute to its biological activity.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biochemical pathways. The presence of the fluorophenyl group suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic pathways, potentially affecting drug metabolism or the biosynthesis of critical biomolecules.
  • Receptor Modulation : Given its structural components, it may interact with receptors in the central nervous system or other tissues, influencing physiological responses.

Pharmacological Effects

Studies have suggested that compounds similar to this compound exhibit a range of pharmacological effects:

  • Antioxidant Activity : The dihydroxyheptanoate moiety may confer antioxidant properties, which help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, suggesting this compound could also exhibit anti-inflammatory properties.
  • Neuroprotective Properties : There is evidence that related compounds can protect neuronal cells from damage due to various stressors, indicating potential use in neurodegenerative diseases.

Data Tables

PropertyValue
Molecular FormulaC22H27FN3NaO6S
Molecular Weight503.52 g/mol
CAS Number1007871-86-4
SolubilitySoluble in water
Potential Therapeutic UsesAntioxidant, Anti-inflammatory

Comparison with Similar Compounds

Structural Analogues

Atorvastatin (Free Acid Form)
  • Key Structural Differences :
    • Atorvastatin exists as a free carboxylic acid, whereas Compound A is a disodium salt.
    • Both share identical substituents on the pyrrole ring (4-fluorophenyl, phenylcarbamoyl, phenyl, and isopropyl groups) but differ in ionization state .
  • Pharmacological Activity: Atorvastatin demonstrates potent inhibition of HMG-CoA reductase, reducing LDL cholesterol by 35–50% in clinical studies .
Compound c (PF 43(1))
  • Structure: 4-{6-(4-Fluorophenyl)-7,8-epoxy-6-hydroxy-8a-isopropyl-7-phenyl-8-(phenylcarbamoyl)hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic acid .
  • Comparison :
    • Replaces the pyrrole core with a pyrrolo-oxazine system, introducing an epoxy group and altering ring saturation.
    • The phenylcarbamoyl and fluorophenyl groups are retained, suggesting similar target engagement (e.g., HMG-CoA reductase).
Compound d (PF 43(1))
  • Structure: (3R)-4-(1b-(4-Fluorophenyl)-7-hydroxy-7-isopropyl-1a-phenyl-7a-(phenylcarbamoyl)hexahydro-1aH-oxireno[2′,3′:3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl)-3-hydroxybutanoic acid .
  • Comparison: Features an oxireno-pyrrolo-oxazine scaffold, adding rigidity to the structure. Retains critical pharmacophores (fluorophenyl, phenylcarbamoyl), but steric effects from the oxireno group may alter binding kinetics.

Functional Analogues

Statins (Simvastatin, Rosuvastatin)
  • Structural Divergence :
    • Simvastatin: Methyl ester prodrug with a hexahydronaphthalene ring.
    • Rosuvastatin: Pyrimidine-based core with a sulfonamide group.
  • Mechanistic Overlap :
    • All statins inhibit HMG-CoA reductase, but Compound A’s pyrrole-carbamoyl substituents may confer unique affinity or tissue selectivity .

Physicochemical and Pharmacokinetic Properties

Parameter Compound A (Disodium Salt) Atorvastatin (Free Acid) Compound c (PF 43(1))
Molecular Weight (g/mol) ~835.8* 558.64 ~785.7*
Solubility High (aqueous) Moderate (pH-dependent) Low (lipophilic)
LogP ~1.2 (estimated) 6.36 ~3.5 (estimated)
Bioavailability Enhanced (salt form) 12–14% Not reported

*Estimated based on structural analogs.

Research Findings

  • Endothelial Function :
    • Atorvastatin significantly improves flow-mediated dilation (FMD) in dyslipidemic patients, correlating with LDL reduction (~40% decrease) .
    • Compound A’s disodium form may amplify these effects via improved pharmacokinetics, though clinical data are pending.
  • Synthetic Accessibility :
    • Atorvastatin synthesis involves multi-step regioselective pyrrole functionalization .
    • Compound A’s synthesis likely follows similar routes, with final neutralization to the disodium salt .

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